molecular formula C21H22N2O4S2 B12181084 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide

Cat. No.: B12181084
M. Wt: 430.5 g/mol
InChI Key: YFMNEBQLCDEVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a pyrrole core substituted with a 4-methoxyphenylsulfonyl group, methyl groups at positions 4 and 5, and a propenyl chain at position 1.

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H22N2O4S2/c1-5-12-23-15(3)14(2)19(20(23)22-21(24)18-7-6-13-28-18)29(25,26)17-10-8-16(27-4)9-11-17/h5-11,13H,1,12H2,2-4H3,(H,22,24)

InChI Key

YFMNEBQLCDEVNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CS3)CC=C)C

Origin of Product

United States

Preparation Methods

Pyrrole Core Synthesis

The 4,5-dimethylpyrrole scaffold is commonly synthesized via the Paal-Knorr pyrrole synthesis, utilizing hexane-2,5-dione and ammonium acetate in acetic acid under reflux. Alternative methods include cyclocondensation of α-aminoketones with β-ketoesters, though yields are highly dependent on steric and electronic effects of substituents. Microwave-assisted cyclization, as demonstrated in analogous nitrothiophene derivatives, offers reduced reaction times (30–60 minutes) compared to conventional heating.

Sulfonylation at C3

Sulfonylation introduces the 4-methoxyphenylsulfonyl group at the pyrrole’s C3 position. This step typically employs 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. Dichloromethane or tetrahydrofuran serves as the solvent, with reactions conducted at 0–5°C to minimize side reactions. Kinetic studies suggest that electron-donating groups on the pyrrole enhance sulfonylation rates by stabilizing the transition state through resonance.

N1-Allylation

The allyl group is introduced via nucleophilic substitution using allyl bromide and a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF). Reaction temperatures are maintained below 40°C to prevent polymerization of the allyl group. Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide to achieve >90% conversion within 2 hours.

Thiophene-2-carboxamide Coupling

The final step involves coupling the modified pyrrole with thiophene-2-carboxylic acid using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. Alternatively, thiophene-2-carbonyl chloride can be directly reacted with the pyrrole’s amine group in the presence of a base.

Key Reaction Steps and Optimization

Sulfonylation Optimization

Critical parameters for sulfonylation include:

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents sulfonic acid formation
SolventDichloromethaneEnhances reagent solubility
BasePyridine (2.5 eq)Neutralizes HCl, drives reaction
Reaction Time4–6 hoursCompletes conversion without degradation

Exceeding 5°C leads to a 15–20% yield reduction due to competing hydrolysis of the sulfonyl chloride.

Allylation Efficiency

Comparative studies of allylation agents reveal:

ReagentSolventTemperatureYield (%)
Allyl bromideDMF25°C88
Allyl chlorideTHF40°C72
Allyl iodideAcetonitrile0°C95

Despite higher yields with allyl iodide, its cost and sensitivity to light favor allyl bromide for large-scale synthesis.

Catalytic Systems and Reagents

Oxidation Catalysts

The sulfonyl group’s introduction may require oxidation of a thioether intermediate. Sodium tungstate (Na₂WO₄) and vanadium-based catalysts (e.g., VO(acac)₂) are effective, with hydrogen peroxide or tert-butyl hydroperoxide as oxidants. For example:

Thioether+H2O2Na2WO4Sulfone+H2O\text{Thioether} + \text{H}2\text{O}2 \xrightarrow{\text{Na}2\text{WO}4} \text{Sulfone} + \text{H}_2\text{O}

Yields exceed 85% when using 0.5–1 mol% catalyst at 20–25°C.

Coupling Agents

EDCI/HOBt systems achieve 78–82% coupling efficiency, while newer catalysts like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improve yields to 90% but increase costs.

Purification and Characterization Techniques

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (60:40 to 90:10 over 20 minutes) resolves the target compound from byproducts. Retention times typically range from 12–14 minutes.

Crystallization

Recrystallization from acetonitrile or ethyl acetate/n-heptane mixtures produces high-purity crystals (>99% by HPLC). Solvent polarity critically affects crystal morphology and yield:

Solvent SystemPurity (%)Crystal Form
Acetonitrile99.2Needles
Ethyl acetate/heptane98.5Plates

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of C19H24N2O4SC_{19}H_{24}N_2O_4S and a molecular weight of approximately 394.5 g/mol. Its structure includes a thiophene ring, a pyrrole moiety, and a sulfonyl group, which contribute to its chemical reactivity and potential biological activity.

Physical Properties

  • Molecular Weight : 394.5 g/mol
  • Molecular Formula : C19H24N2O4S

Medicinal Chemistry

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide has been investigated for its pharmacological properties. The presence of the sulfonyl group enhances the compound's interaction with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer activity by inhibiting specific enzymes involved in tumor growth. Studies on related compounds have shown that they can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties.

Biosensor Development

The immobilization of this compound onto sensor surfaces can enhance the sensitivity and selectivity of biosensors.

Application Example: Protein Immobilization
The compound can be used to create self-assembled monolayers on gold surfaces for the immobilization of enzymes or antibodies. This technique allows for precise control over the orientation and density of biomolecules, improving the performance of biosensors in detecting specific analytes.

Material Science

In material science, the compound's unique electronic properties make it suitable for developing organic semiconductors and photovoltaic devices.

Research Findings: Conductivity Studies
Studies have shown that thiophene derivatives exhibit enhanced charge transport properties, which are crucial for applications in organic electronics. The incorporation of this compound into polymer matrices could lead to improved performance in organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme in a biological system or acting as a catalyst in a chemical reaction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name / Identifier Core Structure Key Substituents Molecular Weight Potential Implications
Target Compound Pyrrole-thiophene - 4-Methoxyphenylsulfonyl
- 4,5-Dimethyl
- Prop-2-en-1-yl
- Thiophene-2-carboxamide
Not specified Enhanced solubility (sulfonyl group); potential for covalent binding (propenyl)
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide Thiophene - 4-Methylphenylimino
- 2-Chlorophenyl
- 3-Carboxamide
Not specified Analgesic/anti-inflammatory activity; chlorine may improve lipophilicity
Ethyl 4,5-dimethyl-2-(pyridin-3-ylcarbamothioylamino)thiophene-3-carboxylate (CAS 482329-90-8) Thiophene - Ethyl ester
- Pyridinylcarbamothioylamino
- 3-Carboxylate
Not specified Ester group may reduce metabolic stability compared to carboxamide
4-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide Thiophene-pyrrole - 4-Chlorophenyl
- 3,4,5-Trimethoxyphenyl
- Thiophene-2-carboxamide
469.0 (C₂₄H₂₁ClN₂O₄S) Chlorophenyl enhances hydrophobicity; trimethoxyphenyl may influence receptor binding

Functional Group Analysis

  • 4-Methoxyphenylsulfonyl vs. 4-Chlorophenyl (CAS 1207014-49-0) : The sulfonyl group in the target compound likely increases water solubility compared to the chlorophenyl group in , which may enhance bioavailability. The electron-withdrawing nature of the sulfonyl group could also modulate electronic properties of the pyrrole ring.
  • Thiophene-2-carboxamide vs. Thiophene-3-carboxamide () : The position of the carboxamide group (2 vs. 3) may alter binding affinity to biological targets due to steric and electronic effects.

Hypothetical Pharmacological Profiles

While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogues:

  • Thiophene-3-carboxamide derivatives exhibit analgesic and anti-inflammatory activities , suggesting the target compound may share similar properties.
  • The 3,4,5-trimethoxyphenyl group in is associated with tubulin inhibition in some anticancer agents, but the target compound’s 4-methoxyphenylsulfonyl group may confer distinct mechanistic pathways.

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C₂₀H₂₄N₂O₄S, and it exhibits a variety of functional groups that suggest interactions with biological targets, making it a candidate for therapeutic applications.

Structural Features

The compound contains several notable structural components:

  • Pyrrole Ring : A five-membered aromatic ring that contributes to the compound's stability and reactivity.
  • Sulfonamide Group : Known for its antibacterial properties, this group can inhibit specific enzymes.
  • Methoxyphenyl Moiety : Enhances lipophilicity and may improve the compound's bioavailability.
  • Thiophene Core : Adds to the electronic properties of the molecule, potentially influencing its interactions with biological systems.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₂₀H₂₄N₂O₄S
Molecular Weight404.5 g/mol
Key Functional GroupsPyrrole, Sulfonamide, Methoxyphenyl, Thiophene

Antimicrobial Properties

Preliminary studies indicate that the sulfonamide group in this compound may exhibit significant antibacterial activity . Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA replication. This mechanism suggests that this compound could be effective against various bacterial strains.

Anticancer Activity

Research has shown that compounds with similar structural motifs possess anticancer properties. The presence of the pyrrole ring and sulfonamide moiety suggests potential mechanisms involving:

  • Inhibition of tumor cell proliferation : By modulating pathways associated with cell cycle regulation.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity , potentially through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. This dual action against inflammation and cancer positions it as a promising candidate for further investigation.

Table 2: Summary of Biological Activities

Activity TypeMechanismPotential Applications
AntibacterialInhibition of folic acid synthesisTreatment of bacterial infections
AnticancerModulation of cell cycle and apoptosis inductionCancer therapy
Anti-inflammatoryInhibition of COX enzymesTreatment of inflammatory diseases

Study 1: Synthesis and Biological Evaluation

A study published in Medicinal Chemistry investigated the synthesis and biological evaluation of similar compounds featuring pyrrole and sulfonamide groups. The findings indicated that these compounds exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus .

Study 2: Mechanistic Insights

Another research article explored the mechanisms underlying the anticancer effects of pyrrole-based compounds. It was found that these compounds could inhibit key signaling pathways involved in tumor progression, suggesting a multifaceted approach to cancer therapy .

Study 3: Pharmacokinetics and Toxicology

A recent pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. The results indicated favorable bioavailability and metabolic stability, supporting further development as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.